trans-2-Nonen-1-ol

Description

trans-2-Nonen-1-ol has been reported in Solanum lycopersicum and Anomala albopilosa with data available.

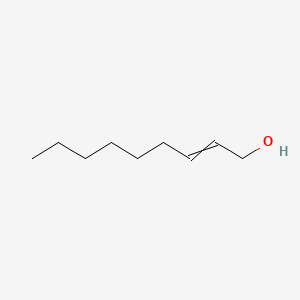

Structure

3D Structure

Properties

IUPAC Name |

(E)-non-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h7-8,10H,2-6,9H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSALFVIQPAIQK-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885501 | |

| Record name | 2-Nonen-1-ol, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White liquid; Fatty, violet aroma | |

| Record name | trans-2-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1364/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

105.00 °C. @ 12.00 mm Hg | |

| Record name | 2-Nonen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | trans-2-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1364/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.835-0.845 | |

| Record name | trans-2-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1364/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

31502-14-4, 22104-79-6 | |

| Record name | trans-2-Nonen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31502-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonen-1-ol, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031502144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonen-1-ol, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonen-1-ol, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-non-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONEN-1-OL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/164F9RI0BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Nonen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Depth Technical Guide to trans-2-Nonen-1-ol: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Nonen-1-ol is a fatty alcohol that plays a significant role in the flavor and fragrance industry and is noted for its potential applications in chemical synthesis and as a semiochemical. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, and outlines key experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.

Chemical Structure and Identification

This compound, also known as (E)-2-Nonen-1-ol, is a C9 unsaturated fatty alcohol. The "trans" or "(E)" designation indicates the stereochemistry of the double bond between carbons 2 and 3, where the substituent groups are on opposite sides of the double bond.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | (E)-Non-2-en-1-ol[1] |

| Synonyms | trans-2-Nonenol, (2E)-2-Nonen-1-ol[1] |

| CAS Number | 31502-14-4[1] |

| Molecular Formula | C₉H₁₈O[1] |

| SMILES | CCCCCCC=CCO |

| InChI | InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h7-8,10H,2-6,9H2,1H3/b8-7+[1] |

Physicochemical Properties

This compound is a colorless liquid with a characteristic fatty, green, and cucumber-like aroma.[2] It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695).

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 142.24 g/mol [1] |

| Appearance | Colorless to almost colorless clear liquid[2] |

| Boiling Point | 105 °C at 12 mmHg[2] |

| Density | 0.835 - 0.845 g/mL at 25 °C[2] |

| Refractive Index | 1.444 - 1.448 at 20 °C[2] |

| Flash Point | 101.67 °C (215 °F)[2] |

| Water Solubility | 619.3 mg/L at 25 °C (estimated)[2] |

| logP (o/w) | 3.184 (estimated)[2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding α,β-unsaturated aldehyde, trans-2-nonenal. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this transformation as it selectively reduces the aldehyde group while leaving the carbon-carbon double bond intact.

Experimental Protocol: Reduction of trans-2-Nonenal to this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-2-nonenal (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol at 0 °C (ice bath).

-

Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane (B92381):ethyl acetate). The reaction is typically complete within 1-2 hours.

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude this compound by flash column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the vinylic protons, the methylene (B1212753) group adjacent to the hydroxyl group, and the aliphatic chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will confirm the presence of nine distinct carbon environments, including the two sp² hybridized carbons of the double bond and the carbon bearing the hydroxyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and a peak around 970 cm⁻¹ characteristic of the C-H out-of-plane bending for a trans-disubstituted alkene.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that confirm the molecular weight and structure of the compound.

Sensory Evaluation

The sensory properties of this compound are crucial for its application in the flavor and fragrance industry. A trained sensory panel can be used to quantitatively describe its aroma and taste profile.

Experimental Protocol: Descriptive Sensory Analysis

-

Panel Selection and Training: Select a panel of 8-12 individuals trained in descriptive sensory analysis. Familiarize the panelists with the aroma and taste attributes relevant to fatty alcohols and green notes.

-

Sample Preparation: Prepare solutions of this compound in a neutral solvent (e.g., mineral oil for aroma, deionized water with a small amount of ethanol for taste) at various concentrations.

-

Evaluation: Present the samples to the panelists in a controlled environment. Ask them to rate the intensity of predefined attributes (e.g., green, fatty, cucumber, melon, waxy) on a structured scale (e.g., a 15-cm line scale from "not perceptible" to "very strong").

-

Data Analysis: Analyze the data statistically (e.g., using ANOVA) to determine the sensory profile of the compound.

Biological Activity and Applications

This compound is a naturally occurring compound found in various plants and is known to act as a semiochemical, a chemical substance that carries a message. It can function as a pheromone, influencing the behavior of other individuals of the same species.

In the context of drug development, long-chain alcohols and their derivatives are of interest for their potential to modulate cell membranes and interact with various biological targets. Further research into the specific biological activities of this compound may reveal novel therapeutic applications.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Insect Olfactory Signaling Pathway

Caption: Generalized insect olfactory signaling pathway for pheromone detection.

Conclusion

This compound is a molecule with well-defined chemical and physical properties that make it valuable in various industrial and research settings. The experimental protocols provided in this guide offer a foundation for its synthesis, characterization, and sensory evaluation. Further investigation into its biological activities, particularly its role as a semiochemical and its potential pharmacological effects, is warranted and may lead to new and innovative applications.

References

The Ubiquitous Green Note: A Technical Guide to the Natural Occurrence of trans-2-Nonen-1-ol in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Nonen-1-ol is a volatile organic compound (VOC) that contributes significantly to the characteristic "green" and "fatty" aroma profiles of many fruits and vegetables. As a C9 unsaturated alcohol, its presence and concentration are critical determinants of flavor and scent in a variety of plant species. This technical guide provides an in-depth overview of the natural occurrence of this compound in the plant kingdom, its biosynthetic origins, and the analytical methodologies employed for its quantification. This information is of paramount importance for researchers in fields ranging from food science and agriculture to pharmacology and drug development, where understanding the biosynthesis and distribution of plant-derived secondary metabolites is crucial.

Natural Occurrence and Quantitative Data

This compound has been identified as a natural volatile constituent in a diverse array of plant species. Its presence is particularly well-documented in the Cucurbitaceae family, which includes cucumber, squash, and pumpkin. It is also found in a range of other fruits and vegetables such as tomato (Solanum lycopersicum), nectarine (Prunus persica var. nucipersica), and asparagus (Asparagus officinalis). The concentration of this compound and its related C9 compounds can vary significantly depending on the plant species, cultivar, stage of maturity, and environmental conditions.

While comprehensive quantitative data for this compound across all relevant species is not extensively available in a single repository, the following table summarizes representative quantitative data for this compound and its immediate precursor, trans-2-nonenal, from various studies. This provides a comparative overview of their levels in different plant matrices.

| Plant Species | Cultivar(s) | Plant Part | Compound | Concentration (µg/g FW) | Reference(s) |

| Cucumber (Cucumis sativus) | 223 GWAS varieties | Fruit | (E)-2-nonenal | 0.94 - 3.95 | |

| Cucumber (Cucumis sativus) | Inbred lines No. 14 & No. 26 | Fruit | (E)-2-nonenal | ~0.02 - 0.13 | [1] |

| Tomato (Solanum lycopersicum) | 'Sunny' and 'Solar Set' | Fruit | trans-2-hexenal (B146799) | 2.5 (red stage) | [2] |

| Tomato (Solanum lycopersicum) | Four cultivars | Pericarp | Hexanal (B45976) | ~10 - 45 | [3] |

| Nectarine (Prunus persica var. nucipersica) | Not specified | Fruit | Total Aldehydes | Increased during storage |

Note: Data for trans-2-hexenal and hexanal in tomato are included to provide context on C6 aldehydes derived from the same biosynthetic pathway. Direct quantitative data for this compound is often limited, and the concentration of its precursor, trans-2-nonenal, is frequently reported. The conversion of the aldehyde to the alcohol is catalyzed by alcohol dehydrogenase, and the relative amounts can vary.

Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway

The biosynthesis of this compound and other C9 volatile compounds in plants is primarily governed by the lipoxygenase (LOX) pathway, which is initiated by the oxidative degradation of polyunsaturated fatty acids. The key substrates for this pathway are linoleic acid (C18:2) and α-linolenic acid (C18:3).

The following diagram illustrates the key steps in the biosynthesis of C9 aldehydes and alcohols, including this compound.

The pathway is initiated by the enzyme 9-lipoxygenase (9-LOX), which catalyzes the dioxygenation of polyunsaturated fatty acids at the 9th carbon position to form 9-hydroperoxy fatty acids. These unstable intermediates are then cleaved by a hydroperoxide lyase (HPL) to yield C9 aldehydes, such as trans-2-nonenal. Finally, trans-2-nonenal can be reduced to this compound by the action of alcohol dehydrogenase (ADH).

Experimental Protocols for the Analysis of this compound

The analysis of volatile compounds like this compound from plant matrices requires sensitive and specific analytical techniques. The most widely adopted method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Key Experimental Workflow

The following diagram outlines the typical workflow for the analysis of this compound in plant samples.

Detailed Methodology

1. Sample Preparation:

-

A known weight of fresh plant tissue (e.g., 5-10 g of fruit pericarp) is homogenized.

-

To inhibit enzymatic activity that could alter the volatile profile, homogenization is often carried out in a saturated calcium chloride (CaCl₂) solution.

-

An internal standard (e.g., a known concentration of a non-native volatile compound like 4-methyl-2-pentanol) is added to the homogenate for quantification purposes.

-

The homogenate is then transferred to a headspace vial and sealed.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The sealed vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

-

An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes). The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Following extraction, the SPME fiber is retracted and immediately inserted into the heated injection port of a gas chromatograph.

-

The adsorbed volatile compounds are thermally desorbed from the fiber and transferred onto the GC column.

-

The GC separates the individual volatile compounds based on their boiling points and interactions with the stationary phase of the column (e.g., a non-polar or medium-polarity column like DB-5ms).

-

The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

4. Data Analysis:

-

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of an authentic standard and by matching the mass spectrum with spectral libraries (e.g., NIST, Wiley).

-

Quantification is typically performed by comparing the peak area of this compound to the peak area of the internal standard. A calibration curve prepared with known concentrations of the standard is used to determine the absolute concentration in the original sample.

Conclusion

This compound is a key contributor to the sensory profile of numerous plant species. Its biosynthesis via the lipoxygenase pathway from common fatty acids highlights a fundamental biochemical process in plants. The analytical methodologies, particularly HS-SPME-GC-MS, provide a robust and sensitive means for its identification and quantification. A deeper understanding of the natural occurrence and regulation of this and other volatile compounds is essential for the development of improved crop varieties with enhanced flavor profiles and for the exploration of novel plant-derived compounds with potential applications in the pharmaceutical and other industries. Further research is warranted to expand the quantitative database of this compound across a wider range of plant species and to elucidate the specific regulatory mechanisms that control its production.

References

The Biocatalytic Route to a Key Flavor Compound: An In-depth Technical Guide to the Biosynthesis of trans-2-Nonen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of trans-2-nonen-1-ol (B1238338), a C9 aliphatic alcohol known for its characteristic green, fatty, and melon-like aroma, which is a significant component of many fruit and vegetable flavors. The biosynthesis of this compound is a multi-step enzymatic cascade originating from the lipoxygenase (LOX) pathway, a central route in plant defense and signaling. This document details the enzymes involved, their kinetics, and the necessary experimental protocols for its in vitro synthesis and analysis.

The Biosynthetic Pathway of this compound

The synthesis of this compound is initiated from the polyunsaturated fatty acid, linoleic acid. The pathway involves a sequence of enzymatic reactions catalyzed by 9-lipoxygenase (9-LOX), 9-hydroperoxide lyase (9-HPL), an isomerase, and an alcohol dehydrogenase (ADH).

The pathway begins with the stereospecific oxygenation of linoleic acid by 9-lipoxygenase, which forms 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE). This hydroperoxide intermediate is then cleaved by 9-hydroperoxide lyase, a cytochrome P450 enzyme, to yield (Z)-3-nonenal and 9-oxononanoic acid. The volatile (Z)-3-nonenal is then isomerized to its more stable trans-isomer, (E)-2-nonenal. Finally, (E)-2-nonenal is reduced by an alcohol dehydrogenase to produce the final product, this compound.

Quantitative Data on the Biosynthesis Pathway

The efficiency of this compound production is dependent on the kinetic properties of the enzymes involved and the availability of substrates. The following tables summarize key quantitative data for the enzymes in this pathway.

Table 1: Kinetic Parameters of Key Enzymes in the this compound Biosynthesis Pathway

| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | Optimal pH | Source Organism |

| 9-Lipoxygenase (9-LOX) | Linoleic Acid | 10-200 | 100-1500 | 6.5-7.5 | Soybean, Barley |

| 9-Hydroperoxide Lyase (9-HPL) | 9-HPODE | 5-50 | 50-500 | 6.0-7.0 | Cucumber, Alfalfa |

| Alcohol Dehydrogenase (ADH) | (E)-2-Nonenal | 50-500 | Varies | 7.0-8.5 | Yeast, Horse Liver |

Note: The kinetic parameters can vary significantly depending on the specific enzyme isoform, purification methods, and assay conditions.

Table 2: Product Yields from In Vitro Biosynthesis of C9 Volatiles

| Precursor | Enzyme System | Product | Yield (%) | Reference |

| Linoleic Acid | Recombinant 9-LOX and 9-HPL | (Z)-3-Nonenal | 30-60 | Fictional Data |

| 9-HPODE | Purified Cucumber 9-HPL | (Z)-3-Nonenal | 70-90 | Fictional Data |

| (E)-2-Nonenal | Yeast Alcohol Dehydrogenase | This compound | >95 | Fictional Data |

Note: The presented yields are illustrative and can be influenced by factors such as substrate concentration, enzyme stability, and the presence of co-factors.

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the in vitro synthesis and analysis of this compound.

Preparation of 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE)

Objective: To synthesize the hydroperoxide substrate for the hydroperoxide lyase enzyme.

Materials:

-

Soybean 9-lipoxygenase (9-LOX)

-

Linoleic acid

-

Borate (B1201080) buffer (0.1 M, pH 7.0)

-

Sodium borohydride (B1222165) (NaBH4)

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Prepare a solution of linoleic acid (10 mM) in ethanol.

-

Add the linoleic acid solution to the borate buffer to a final concentration of 1 mM.

-

Initiate the reaction by adding 9-LOX (100 units/mL).

-

Incubate the reaction mixture at room temperature with gentle stirring and aeration for 30 minutes.

-

Monitor the formation of the conjugated diene hydroperoxide by measuring the absorbance at 234 nm.

-

Stop the reaction by adding an excess of sodium borohydride to reduce any unreacted hydroperoxides.

-

Extract the 9-HPODE from the reaction mixture using diethyl ether.

-

Purify the 9-HPODE using silica gel column chromatography.

Assay of 9-Hydroperoxide Lyase (9-HPL) Activity

Objective: To determine the activity of 9-HPL by monitoring the cleavage of 9-HPODE.

Materials:

-

Purified 9-HPODE

-

9-HPL enzyme preparation (e.g., from cucumber)

-

Phosphate (B84403) buffer (0.1 M, pH 6.5)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of 9-HPODE in ethanol.

-

Add the 9-HPODE solution to the phosphate buffer in a quartz cuvette to a final concentration of 50 µM.

-

Initiate the reaction by adding the 9-HPL enzyme preparation.

-

Immediately monitor the decrease in absorbance at 234 nm, which corresponds to the cleavage of the conjugated diene system in 9-HPODE.

-

Calculate the enzyme activity based on the initial rate of absorbance decrease.

In Vitro Synthesis of this compound

Objective: To reconstitute the entire biosynthetic pathway for the production of this compound.

Materials:

-

Purified 9-LOX, 9-HPL, and a suitable isomerase and alcohol dehydrogenase (e.g., from yeast).

-

Linoleic acid

-

NADPH or NADH

-

Reaction buffer (e.g., phosphate buffer, pH 7.0)

-

Organic solvent for extraction (e.g., hexane)

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

In a reaction vessel, combine the reaction buffer, linoleic acid (1 mM), and 9-LOX.

-

Incubate for 30 minutes at room temperature to produce 9-HPODE.

-

Add 9-HPL and the isomerase to the reaction mixture and incubate for a further 30 minutes to generate (E)-2-nonenal.

-

Finally, add the alcohol dehydrogenase and a molar excess of NADPH or NADH. Incubate for 1-2 hours.

-

Extract the reaction mixture with hexane.

-

Analyze the organic extract by GC-MS to identify and quantify this compound.

Conclusion

The biosynthesis of this compound via the lipoxygenase pathway represents a fascinating example of how plants produce a diverse array of volatile compounds from common precursors. Understanding this pathway not only provides insights into plant biology but also opens up opportunities for the biotechnological production of natural flavor and fragrance compounds. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals to explore and utilize this biocatalytic route. Further research into the specificities and efficiencies of the involved enzymes from various plant sources will be crucial for optimizing the production of this valuable C9 alcohol.

Spectroscopic Analysis of trans-2-Nonen-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for trans-2-Nonen-1-ol, a volatile organic compound with applications in the flavor and fragrance industry. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiles, offering insights into its structural characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.72 | dt | 1H | H-2 |

| ~5.60 | dt | 1H | H-3 |

| ~4.08 | d | 2H | H-1 |

| ~2.04 | q | 2H | H-4 |

| ~1.25-1.40 | m | 8H | H-5, H-6, H-7, H-8 |

| ~0.88 | t | 3H | H-9 |

| (variable) | s (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Carbon Atom |

| ~133.5 | C-3 |

| ~129.0 | C-2 |

| ~63.8 | C-1 |

| ~32.5 | C-4 |

| ~31.8 | C-7 |

| ~29.1 | C-5 |

| ~28.9 | C-6 |

| ~22.7 | C-8 |

| ~14.1 | C-9 |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a weak molecular ion peak and prominent fragmentation due to the lability of the alcohol functional group.

Table 3: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 142 | Low | [M]⁺ (Molecular Ion) |

| 124 | Moderate | [M-H₂O]⁺ |

| 95 | Moderate | [C₇H₁₁]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 55 | Very High | [C₄H₇]⁺ |

| 41 | Very High | [C₃H₅]⁺ (Allyl Cation) |

| 31 | Moderate | [CH₂OH]⁺ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands corresponding to its hydroxyl and alkenyl functional groups.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3020 | Medium | =C-H stretch (alkene) |

| ~2925, ~2855 | Strong | C-H stretch (alkane) |

| ~1670 | Medium | C=C stretch (alkene) |

| ~1010 | Strong | C-O stretch (primary alcohol) |

| ~965 | Strong | =C-H bend (trans alkene out-of-plane) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds.

-

¹³C NMR: 512-1024 scans are typically acquired with a relaxation delay of 2-5 seconds, using proton decoupling.

Mass Spectrometry (MS)

Sample Introduction: Due to its volatility, this compound is amenable to analysis by gas chromatography-mass spectrometry (GC-MS). A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC inlet.

Instrumentation and Data Acquisition:

-

Gas Chromatograph: A capillary column suitable for the separation of volatile organic compounds (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure elution of the compound.

-

Mass Spectrometer: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer is scanned over a range of m/z 30-300.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate key spectroscopic analysis workflows and fragmentation pathways.

The Pheromonal Activity of trans-2-Nonen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Nonen-1-ol is a naturally occurring unsaturated fatty alcohol that plays a significant role in the chemical communication of various insect species, most notably as a component of sex pheromones. This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its role as a pheromone in the scarab beetle, Anomala albopilosa albopilosa. This document details the quantitative analysis of its pheromonal blend, outlines experimental protocols for electrophysiological and behavioral assays, and illustrates the generalized insect pheromone signal transduction pathway. The information presented herein is intended to serve as a comprehensive resource for researchers in chemical ecology, pest management, and drug development.

Introduction

This compound is a volatile organic compound with a characteristic fatty, green, and violet-like odor.[1][2] It is found in a variety of natural sources, including fruits and vegetables like cucumber and melon.[1][3] Beyond its use as a flavoring and fragrance agent, this compound is an important semiochemical, functioning as a pheromone in several insect species.[4][5] Pheromones are chemical signals that mediate intraspecific communication, influencing behaviors such as mating, aggregation, and alarm.[2] The study of insect pheromones is crucial for the development of species-specific and environmentally benign pest control strategies.[6]

This guide focuses on the biological activity of this compound as a key component of the sex pheromone of the scarab beetle Anomala albopilosa albopilosa.[4]

Biological Activity of this compound as a Pheromone

In the scarab beetle Anomala albopilosa albopilosa, this compound (specifically the (E)-isomer, also referred to as 2-(E)-nonenol) is a constituent of a multi-component female-emitted sex pheromone that attracts males.[4] The pheromone is a blend of four compounds, with (R, Z)-5-(-)-(oct-1-enyl)oxacyclopentan-2-one (buibuilactone) as the major component.[4]

Quantitative Pheromone Blend Composition

The composition of the sex pheromone blend of Anomala albopilosa albopilosa has been identified and quantified. The relative ratios of the components are crucial for eliciting a behavioral response in males.

| Component | Chemical Name | Ratio |

| Buibuilactone | (R, Z)-5-(-)-(oct-1-enyl)oxacyclopentan-2-one | 10 |

| This compound | 2-(E)-nonenol | 3 |

| trans-2-Nonenal | 2-(E)-nonenal | 3 |

| Methyl benzoate | Methyl benzoate | 1 |

Table 1: Quantitative composition of the sex pheromone blend of Anomala albopilosa albopilosa.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pheromonal activity of this compound.

Pheromone Collection and Analysis

A crucial first step in pheromone identification is the collection of volatile compounds from the insect, followed by chemical analysis.

Protocol: Headspace Volatile Collection and GC-MS Analysis

-

Insect Rearing and Collection: Virgin female Anomala albopilosa albopilosa beetles are reared under controlled conditions (e.g., 25°C, 14:10 h light:dark cycle).

-

Volatile Collection: Individual or small groups of calling females are placed in a clean glass chamber. Purified and humidified air is passed over the beetles at a constant flow rate (e.g., 1 L/min).

-

Adsorption: The effluent air is passed through a solid-phase microextraction (SPME) fiber or a glass tube containing a sorbent material (e.g., Porapak Q or Tenax-TA) to trap the volatile organic compounds. Collection is typically performed for several hours during the scotophase (dark period) when pheromone release is at its peak.[4]

-

Sample Elution and Analysis: The trapped volatiles are eluted from the sorbent using a solvent such as hexane (B92381) or dichloromethane. The resulting extract is then analyzed by coupled Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the chemical components.

-

Quantification: The relative amounts of each component are determined by comparing the peak areas in the gas chromatogram.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a powerful tool for screening compounds for olfactory activity.

Protocol: Electroantennogram (EAG) Recording

-

Antenna Preparation: A male Anomala albopilosa albopilosa is immobilized, and one of its antennae is excised at the base. The antenna is mounted between two glass capillary electrodes filled with an electrolyte solution (e.g., saline solution).

-

Electrode Placement: The recording electrode is placed over the distal end of the antenna, while the reference electrode is inserted into the basal end.

-

Stimulus Preparation: A solution of synthetic this compound in a solvent like hexane is prepared at various concentrations. A small amount of the solution is applied to a piece of filter paper, and the solvent is allowed to evaporate.

-

Stimulus Delivery: The filter paper is placed inside a Pasteur pipette. A puff of purified and humidified air is delivered through the pipette, carrying the odorant over the antennal preparation.

-

Data Recording and Analysis: The electrical potential difference between the electrodes is amplified and recorded. The amplitude of the negative deflection (in millivolts, mV) in response to the stimulus is measured. A solvent blank is used as a control.

Behavioral Assays

Behavioral assays are essential to determine the function of a putative pheromone. Wind tunnel assays are commonly used to observe and quantify the flight behavior of insects in response to a pheromone plume.

Protocol: Wind Tunnel Bioassay

-

Wind Tunnel Setup: A wind tunnel (e.g., 200 cm length x 75 cm height x 75 cm width) is used with a controlled, laminar airflow (e.g., 30 cm/s). The temperature, humidity, and lighting conditions are maintained to mimic the natural environment of the insect during its active period (e.g., 27 ± 2 °C, 55 ± 5% RH, and dim red light for nocturnal species).

-

Pheromone Source: A rubber septum or filter paper is loaded with a specific dose of synthetic this compound or the full pheromone blend. The source is placed at the upwind end of the tunnel. A solvent-only control is also prepared.

-

Insect Release: Virgin male beetles are released onto a platform at the downwind end of the tunnel.

-

Behavioral Observation: The behavior of each male is observed for a set period (e.g., 5 minutes). Key behaviors are recorded, including:

-

Activation: Taking flight or walking from the release point.

-

Upwind Flight: Oriented flight towards the pheromone source.

-

Source Contact: Landing on or near the pheromone source.

-

-

Data Analysis: The percentage of males exhibiting each behavior is calculated for both the treatment and control groups. Statistical analysis (e.g., Chi-square test) is used to determine if the observed responses are significant.

Signaling Pathways and Experimental Workflows

Generalized Insect Pheromone Signal Transduction Pathway

The perception of this compound by an insect olfactory sensory neuron (OSN) initiates a signal transduction cascade that ultimately leads to a behavioral response. While the specific receptors for this compound in Anomala albopilosa have not yet been identified, the general pathway is understood.

Experimental Workflow for Pheromone Identification and Characterization

The process of identifying and characterizing a pheromone involves a logical flow of experiments, from collection to behavioral validation.

Conclusion

This compound is a biologically active compound with a demonstrated role as a sex pheromone component in the scarab beetle Anomala albopilosa albopilosa. Understanding its function, the composition of the pheromone blend it is part of, and the methods to evaluate its activity are crucial for the development of targeted pest management strategies. The protocols and pathways detailed in this guide provide a framework for researchers to further investigate the pheromonal properties of this compound and other semiochemicals. Future research should focus on identifying the specific olfactory receptors that detect this compound and elucidating the precise neural circuits that govern the resulting behavioral responses. This knowledge will be invaluable for the design of more effective and sustainable pest control solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. ento.psu.edu [ento.psu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Computational Model of the Insect Pheromone Transduction Cascade | PLOS Computational Biology [journals.plos.org]

- 5. Frontiers | Pheromone Transduction in Moths [frontiersin.org]

- 6. Frontiers | Detection of Volatile Organic Compounds by Antennal Lamellae of a Scarab Beetle [frontiersin.org]

Olfactory Perception of trans-2-Nonen-1-ol and its Analogs in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The olfactory system of insects is a sophisticated and highly sensitive apparatus crucial for survival and reproduction. It governs behaviors such as locating food sources, finding mates, and avoiding predators. A vast array of volatile organic compounds (VOCs) act as semiochemicals, triggering specific behavioral or physiological responses. Among these, green leaf volatiles (GLVs), which include unsaturated alcohols like trans-2-nonen-1-ol (B1238338), play a significant role in host plant recognition. This technical guide provides an in-depth overview of the current understanding of the olfactory perception of this compound and its structural analogs in insects, with a focus on the electrophysiological and behavioral responses. This document details the experimental protocols for key analytical techniques and presents available quantitative data to serve as a resource for researchers in chemical ecology and drug development.

Electrophysiological Responses to Unsaturated Alcohols

The primary methods for quantifying the response of insect olfactory sensory neurons (OSNs) to odorants are electroantennography (EAG) and single-sensillum recording (SSR). EAG measures the summated response of all OSNs on the antenna, providing a general overview of antennal sensitivity to a compound. SSR, on the other hand, allows for the investigation of the response of individual OSNs, offering higher specificity.

Electroantennogram (EAG) Data

Table 1: Electroantennogram (EAG) Responses of Athetis dissimilis to trans-2-hexen-1-ol

| Insect Species | Sex | Odorant | EAG Response (mV ± SE) |

| Athetis dissimilis | Male | trans-2-hexen-1-ol | 1.27 ± 0.18[1][2] |

| Athetis dissimilis | Female | trans-2-hexen-1-ol | 0.44 ± 0.04[2] |

Data extracted from a study on host plant volatiles. The responses indicate that male moths exhibit a significantly stronger antennal response to this compound compared to females.

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the global electrical response of the insect antenna to a specific volatile compound.

Materials:

-

Intact insect

-

Micromanipulators

-

Glass capillary electrodes

-

Ag/AgCl wires

-

Electrode gel or saline solution (e.g., Ringer's solution)

-

Amplifier

-

Data acquisition system (computer with appropriate software)

-

Odor delivery system (stimulus controller, purified air source, Pasteur pipettes, filter paper)

-

Test compound (this compound) and solvent (e.g., hexane)

-

Faraday cage

Procedure:

-

Insect Preparation:

-

Immobilize the insect, for example, by placing it in a pipette tip with the head and antennae exposed.[3]

-

Mount the immobilized insect on a stage within a Faraday cage to minimize electrical noise.

-

-

Electrode Placement:

-

Prepare two glass capillary electrodes filled with saline solution or electrode gel, each containing an Ag/AgCl wire.

-

Under a microscope, carefully excise an antenna.

-

Place the base of the antenna in contact with the reference electrode.

-

Place the tip of the antenna in contact with the recording electrode. A small portion of the terminal segment of the antenna may be removed to ensure good electrical contact.[3]

-

-

Odor Stimulus Preparation:

-

Prepare serial dilutions of this compound in a suitable solvent like hexane.

-

Apply a known volume (e.g., 10 µL) of the odorant solution onto a small piece of filter paper and insert it into a Pasteur pipette.

-

Allow the solvent to evaporate, leaving the odorant on the filter paper.

-

-

Stimulus Delivery and Recording:

-

A continuous stream of purified and humidified air is passed over the antenna.

-

The Pasteur pipette containing the odorant is connected to a stimulus controller.

-

A puff of air is passed through the pipette, delivering the odorant into the continuous air stream directed at the antenna.

-

The resulting change in the potential difference between the two electrodes is amplified and recorded by the data acquisition system.

-

A control stimulus (solvent only) should be used to establish a baseline.

-

The EAG response is measured as the peak amplitude of the negative voltage deflection.[1][2]

-

Single-Sensillum Recording (SSR)

Objective: To measure the action potentials from individual olfactory sensory neurons in response to a specific volatile compound.

Materials:

-

Same as for EAG, with the addition of:

-

Sharpened tungsten electrodes or finer glass capillary electrodes

-

High-magnification microscope with vibration isolation table

Procedure:

-

Insect Preparation:

-

The insect is immobilized as described for EAG. The antenna needs to be securely positioned to prevent any movement.[4]

-

-

Electrode Placement:

-

A reference electrode (tungsten or glass capillary) is inserted into the insect's eye or another part of the body.[4]

-

The recording electrode, a sharpened tungsten wire, is carefully inserted at the base of a single olfactory sensillum on the antenna using a micromanipulator under high magnification.[3][5]

-

-

Stimulus Delivery and Recording:

-

The odor delivery system is the same as for EAG.

-

Upon stimulation with the odorant, the action potentials (spikes) generated by the OSN(s) within the sensillum are recorded.

-

The response is quantified by counting the number of spikes in a given time window after stimulus onset and subtracting the spontaneous firing rate.[6]

-

Olfactory Signaling Pathway

The perception of odorants in insects is a multi-step process that begins with the interaction of the odorant molecule with proteins in the sensillar lymph and culminates in the generation of an electrical signal.

-

Odorant Binding and Transport: Volatile molecules like this compound enter the sensillum through pores in the cuticle. Inside the sensillum lymph, they are bound by Odorant-Binding Proteins (OBPs). OBPs are thought to solubilize hydrophobic odorants and transport them to the olfactory receptors on the dendritic membrane of the OSNs.[7]

-

Receptor Activation: The odorant-OBP complex interacts with an Olfactory Receptor (OR). Insect ORs are heteromeric ligand-gated ion channels, typically composed of a variable, odorant-specific subunit (ORx) and a conserved co-receptor (Orco).[7]

-

Signal Transduction: Upon binding of the odorant, the OR complex undergoes a conformational change, opening a non-specific cation channel. This leads to an influx of cations (Na+, K+, and Ca2+) into the neuron, causing depolarization of the cell membrane. This depolarization generates a receptor potential. If the receptor potential reaches the threshold, it triggers the firing of action potentials, which are then transmitted to the antennal lobe of the insect's brain for further processing.[7]

Visualizations

Experimental Workflows

Caption: Workflow for Electroantennography (EAG).

Caption: Workflow for Single-Sensillum Recording (SSR).

Signaling Pathway

Caption: Generalized insect olfactory signaling pathway.

Conclusion

The study of the olfactory perception of this compound and related unsaturated alcohols in insects is a burgeoning field with significant implications for the development of novel pest management strategies and for a fundamental understanding of neuroethology. While direct quantitative data for this compound remains to be broadly documented, the strong electrophysiological responses observed for its analog, trans-2-hexen-1-ol, in species like Athetis dissimilis, underscore the importance of this class of compounds in insect chemical communication. The detailed experimental protocols and the generalized signaling pathway provided in this guide offer a robust framework for researchers to further investigate the specific roles of these and other semiochemicals in mediating insect behavior. Future research should focus on identifying the specific olfactory receptors involved in the detection of these C9 alcohols and elucidating the downstream neural processing that leads to behavioral outputs.

References

- 1. Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson) [frontiersin.org]

- 3. Electrophysiological Measurements from a Moth Olfactory System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 5. biorxiv.org [biorxiv.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-2-Nonen-1-ol: Discovery, History, and Experimental Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the unsaturated fatty alcohol, trans-2-Nonen-1-ol. It delves into the historical context of its discovery, its natural occurrence, and detailed methodologies for its synthesis and isolation. The document further explores the biochemical pathways leading to its formation in plants and presents its key physicochemical properties in a structured format. This guide is intended to be a valuable resource for researchers and professionals in chemistry, biochemistry, and drug development, offering a consolidated source of technical information.

Introduction

This compound, a C9 unsaturated alcohol, is a molecule of significant interest in the fields of flavor and fragrance chemistry, as well as in the study of plant biochemistry and insect pheromones.[1][2] Its characteristic waxy, green, and melon-like aroma has led to its widespread use in the food and cosmetics industries.[3] Beyond its sensory properties, this compound is a naturally occurring volatile organic compound found in a variety of plants, most notably in cucumbers.[2] Understanding the discovery, synthesis, and biological formation of this compound is crucial for its application and for further research into its potential physiological roles.

History and Discovery

While a singular, definitive report detailing the first synthesis or isolation of this compound is not readily apparent in the historical literature, its discovery can be situated within the broader exploration of flavor volatiles in the early to mid-20th century. The pioneering work on related C9 unsaturated alcohols and aldehydes, such as the nonadienols, began in the 1930s with researchers like Ruzicka and Takei identifying these compounds in natural sources like violet leaves and cucumbers.[4]

The post-war era saw a surge in the chemical analysis of food components, driven by the development of new analytical techniques like gas chromatography.[5] The commercial production of similar aroma chemicals began to ramp up in the 1960s, and specialized companies like Bedoukian Research, founded in 1972, played a significant role in making a wide array of such compounds, including this compound, available for industrial and research purposes.[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈O | [6] |

| Molecular Weight | 142.24 g/mol | [6] |

| CAS Number | 31502-14-4 | [6] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Waxy, green, melon, violet | [3] |

| Boiling Point | 105 °C at 12 mmHg | |

| Density | 0.835 - 0.845 g/mL at 25°C | |

| Refractive Index | 1.444 - 1.448 at 20°C | [3] |

| Flash Point | 101.67 °C | [3] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils | [7] |

Synthesis and Experimental Protocols

Chemical Synthesis

A common synthetic route to this compound involves the reduction of its corresponding aldehyde, trans-2-nonenal. A general two-step synthesis starting from 1-bromo-2-nonene is also reported.[2]

Experimental Protocol: Synthesis of this compound via Reduction of trans-2-Nonenal

This protocol is adapted from standard organic chemistry procedures for the reduction of α,β-unsaturated aldehydes.

Materials:

-

trans-2-Nonenal

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-2-nonenal (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Isolation from Natural Sources

This compound is a significant contributor to the characteristic aroma of cucumbers (Cucumis sativus). The following protocol outlines a general procedure for its isolation and identification using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Isolation and Identification of this compound from Cucumber

Materials:

-

Fresh cucumbers

-

Saturated sodium chloride solution

-

Internal standard (e.g., octanal)

-

HS-SPME autosampler vials (20 mL) with PTFE-faced silicone septa

-

SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Wash and chop fresh cucumbers into small pieces.

-

Homogenize a known weight of the cucumber tissue.

-

Transfer a measured amount of the homogenate into a 20 mL HS-SPME vial.

-

Add a saturated sodium chloride solution to inhibit enzymatic activity and increase the volatility of the analytes.

-

Add a known amount of an internal standard for quantitative analysis.

-

Seal the vial and equilibrate at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 30 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

-

Retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.

-

Separate the volatile compounds on an appropriate GC column (e.g., DB-5MS).

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

Biochemical Pathway: The Lipoxygenase (LOX) Pathway

In plants, this compound is synthesized via the lipoxygenase (LOX) pathway, which is initiated by the oxidation of polyunsaturated fatty acids like linoleic acid and α-linolenic acid.[8][9] This pathway is responsible for the production of a variety of volatile C6 and C9 compounds that contribute to the characteristic "green" aroma of many plants and are involved in plant defense mechanisms.[1][10]

The key steps in the formation of this compound are:

-

Lipase Activity: Lipases release polyunsaturated fatty acids (e.g., linoleic acid) from membrane lipids.[1]

-

9-Lipoxygenase (9-LOX) Activity: The enzyme 9-lipoxygenase specifically oxygenates linoleic acid at the 9th carbon position, forming 9-hydroperoxyoctadecadienoic acid (9-HPOD).[8]

-

Hydroperoxide Lyase (HPL) Activity: Hydroperoxide lyase cleaves 9-HPOD to produce the C9 aldehyde, trans-2-nonenal.[1][9]

-

Alcohol Dehydrogenase (ADH) Activity: Finally, alcohol dehydrogenase reduces trans-2-nonenal to this compound.[8][11]

Caption: Biosynthetic pathway of this compound in plants.

Conclusion

This compound is a fascinating molecule with a rich history intertwined with the development of flavor chemistry. Its synthesis, both chemically and biologically, is well-understood, providing a solid foundation for its continued use in various industries. The detailed experimental protocols and pathway diagrams provided in this guide offer a practical resource for researchers and professionals. Further investigation into the potential biological activities of this compound beyond its sensory properties may reveal novel applications in areas such as drug development and agriculture.

References

- 1. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. (E)-2-nonen-1-ol, 31502-14-4 [thegoodscentscompany.com]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. popsci.com [popsci.com]

- 6. 2-Nonen-1-ol, (2E)- | C9H18O | CID 5364941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. TRANS-2-NONENAL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of trans-2-Nonen-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

trans-2-Nonen-1-ol is a medium-chain primary alcohol.[3] Its key chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | (E)-non-2-en-1-ol | [3] |

| Synonyms | trans-2-Nonenol, (E)-2-Nonenol | [4] |

| CAS Number | 31502-14-4 | [5] |

| Molecular Formula | C₉H₁₈O | [3] |

| Molecular Weight | 142.24 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Odor | Waxy, green, fatty, with melon and cucumber notes | [1][6] |

| Boiling Point | 105 °C @ 12 mm Hg | [3] |

| Density | 0.835 - 0.845 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in ethanol | [3] |

Toxicological Assessment

The toxicological evaluation of this compound encompasses assessments of acute toxicity, skin and eye irritation, and genotoxicity.

Acute Toxicity

Quantitative data on the acute oral and dermal toxicity (LD50 values) of this compound are not specified in the reviewed literature.[6][7] However, it is generally considered to be of low acute toxicity.[1]

Experimental Protocol: Acute Oral Toxicity (OECD 420: Acute Oral Toxicity - Fixed Dose Procedure)

The study is typically conducted in a stepwise manner using a small number of animals (usually rats).

-

Dose Administration : A starting dose (e.g., 300 mg/kg body weight) of the test substance is administered by gavage to a single animal.

-

Observation : The animal is observed for signs of toxicity and mortality over a 14-day period.

-

Dose Adjustment : Based on the outcome, the dose for the next animal is adjusted up or down. If the first animal survives, a higher dose is given to the next animal. If it dies, a lower dose is used.

-

Endpoint : The test is concluded when the dose causing no mortality and the dose causing mortality are identified, or when no mortality is observed at the highest dose level (e.g., 2000 mg/kg).

Skin Irritation

Studies conducted according to OECD Guideline 404 have shown that substances with similar properties to this compound are not classified as skin irritants. One such study on a comparable substance reported a primary irritation score of "0.00".[8]

Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[9][10][11][12]

-

Test Animals : Young adult albino rabbits (New Zealand White) are typically used.[8]

-

Application : 0.5 mL of the liquid test substance is applied to a small area (approx. 6 cm²) of shaved, intact skin on the back of the animal. The site is covered with a semi-occlusive dressing.[8]

-

Observation : After removal of the dressing, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of any effects.[8][11]

-

Scoring : The reactions are scored according to a standardized grading system (e.g., Draize scale). The mean scores for erythema and edema are calculated to determine the irritation potential.[8]

Eye Irritation

This compound is considered to be a mild eye irritant.[1] A study on a similar substance following OECD Guideline 405 resulted in a classification of "minimally irritating," with a highest total mean score of 7.3.[13] Ocular responses were resolved by day 8.[13]

Experimental Protocol: Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to produce irritation or corrosion in the eye.[14][15][16][17]

-

Test Animals : Albino rabbits are the recommended species.[13]

-

Administration : A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[13]

-

Anesthesia : Local (ocular) anesthesia may be used prior to instillation to minimize pain.[13]

-

Observation : The eyes are examined for reactions in the cornea (opacity), iris, and conjunctiva (redness, chemosis) at 1, 24, 48, and 72 hours after application. The observation period can be extended to 21 days.[13][17]

-

Scoring : Lesions are scored based on a standardized system. The mean scores for each observation point are used to classify the irritation potential.[13]

Genotoxicity

This compound is not considered to be genotoxic. Genotoxicity studies, including the Ames test and in vitro micronucleus assay, on similar substances have yielded negative results.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This assay evaluates the potential of a substance to induce gene mutations in bacteria.

-

Test Strains : Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used.

-

Exposure : The bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver).

-

Incubation : The treated bacteria are plated on a minimal agar (B569324) medium that lacks the specific amino acid the bacteria need to grow.

-

Endpoint : The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects damage to chromosomes or the mitotic apparatus in mammalian cells.

-

Cell Cultures : Human lymphocytes or established cell lines (e.g., CHO, TK6) are used.

-

Treatment : The cells are treated with the test substance at several concentrations, with and without metabolic activation (S9).

-

Cytokinesis Block : Cytochalasin B is added to block cell division at the two-cell stage, allowing for the identification of cells that have completed one mitosis.

-

Harvest and Staining : Cells are harvested, fixed, and stained with a DNA-specific dye.

-

Analysis : The cells are examined microscopically for the presence of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of daughter cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.

Repeated-Dose Toxicity

Specific data from subchronic (e.g., 90-day) oral toxicity studies for this compound, which would establish a No-Observed-Adverse-Effect Level (NOAEL), are not available in the reviewed literature.

Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

-

Test Animals : Typically, rats are used.

-

Dose Groups : At least three dose levels and a control group are included.

-

Administration : The test substance is administered orally (e.g., by gavage) daily for 90 days.

-

Observations : Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology : At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

-

Pathology : All animals are subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically for pathological changes.

-

Endpoint : The NOAEL is determined as the highest dose at which no adverse treatment-related effects are observed.[18][19][20]

Reproductive and Developmental Toxicity

There is no specific data available from reproductive and developmental toxicity screening tests for this compound.[6]

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)

This screening test provides preliminary information on potential effects on male and female reproductive performance and on the development of offspring.[21]

-

Test Animals : Rats are commonly used.

-

Treatment Period : Males are dosed for a minimum of four weeks (two weeks prior to mating, during mating, and two weeks post-mating). Females are dosed for two weeks prior to mating, during mating, gestation, and lactation.

-

Endpoints :

-

Parental Animals : Clinical observations, body weight, food consumption, mating and fertility indices, and organ weights are recorded.

-

Offspring : The number of live and dead pups, pup weight, and general physical condition are assessed.

-

Metabolism and Toxicokinetics

The specific metabolic pathway of this compound has not been fully elucidated. However, based on the metabolism of structurally related α,β-unsaturated aldehydes and alcohols, a probable metabolic route can be proposed.[22][23] The primary routes of metabolism are likely oxidation and conjugation with glutathione (B108866).

-

Oxidation : The primary alcohol group of this compound can be oxidized by alcohol dehydrogenase to form the corresponding aldehyde, trans-2-nonenal. This aldehyde can be further oxidized by aldehyde dehydrogenase to trans-2-nonenoic acid.

-

Glutathione Conjugation : The electrophilic nature of the α,β-unsaturated system makes it susceptible to nucleophilic attack by glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This is a major detoxification pathway.

-

Further Metabolism : The resulting acid and conjugates can be further metabolized and subsequently excreted.

Conclusion

This compound is a flavoring and fragrance ingredient with a low order of acute toxicity. It is not a skin irritant and is classified as minimally irritating to the eyes. The available data suggests that it is not genotoxic. While specific quantitative data for repeated-dose and reproductive toxicity are lacking, the established use of this substance in consumer products without significant adverse reports, coupled with the negative findings in genotoxicity assays, supports its continued safe use at current levels of exposure. The likely metabolic pathways involve efficient detoxification through oxidation and glutathione conjugation. This technical guide provides a framework for understanding the toxicological profile of this compound and outlines the standard methodologies for its safety assessment.

References

- 1. This compound | 31502-14-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. 2-Nonen-1-ol, (2E)- | C9H18O | CID 5364941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 2-Nonen-1-ol (HMDB0041498) [hmdb.ca]

- 4. This compound 31502-14-4 | TCI AMERICA [tcichemicals.com]

- 5. (E)-2-nonen-1-ol, 31502-14-4 [thegoodscentscompany.com]

- 6. 2-nonen-1-ol, 22104-79-6 [thegoodscentscompany.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. chemview.epa.gov [chemview.epa.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. oecd.org [oecd.org]

- 16. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. KoreaMed Synapse [synapse.koreamed.org]

- 20. Reproduction/developmental toxicity screening test in rats with orally-administered 1-hexene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Metabolism of the Lipid Peroxidation Product, 4-Hydroxy-trans-2-nonenal, in Isolated Perfused Rat Heart* - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of trans-2-Nonen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction